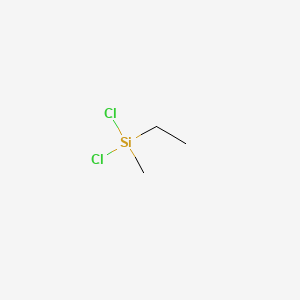
Anhídrido 4-hidroxiftálico
Descripción general
Descripción
4-Hydroxyphthalic anhydride, also known as 5-hydroxyisobenzofuran-1,3-dione, is a chemical compound with the molecular formula C8H4O4 and a molecular weight of 164.12 .
Synthesis Analysis
The synthesis of 4-Hydroxyphthalic anhydride can be achieved through several methods. One method involves the reaction of 4-aminophthalic acid with sulfuric acid and sodium nitrite in water. The resulting 4-hydroxyphthalic acid is then sublimed at 250 °C to obtain 4-hydroxyphthalic anhydride . Another method involves the reaction of a halophthalic anhydride with an hydroxyphthalic anhydride in a polar aprotic solvent in the presence of an alkali metal compound .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphthalic anhydride consists of eight carbon atoms, four oxygen atoms, and four hydrogen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-Hydroxyphthalic anhydride molecule .
Physical And Chemical Properties Analysis
4-Hydroxyphthalic anhydride has a melting point of 171-173 °C and a predicted boiling point of 407.8±28.0 °C. Its predicted density is 1.624±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C. Its pKa is predicted to be 6.52±0.20 .
Aplicaciones Científicas De Investigación
Síntesis Química
El anhídrido 4-hidroxiftálico se utiliza en diversos procesos de síntesis química. A menudo se utiliza como reactivo en la producción de otros productos químicos .
Química Analítica
En el campo de la química analítica, el this compound se utiliza en procesos de calibración, calificación y validación. También se utiliza en cromatografía de gases (GC), un tipo común de cromatografía que se utiliza en química analítica para separar y analizar compuestos que se pueden vaporizar sin descomponerse .
Cultivo Celular y Análisis
El this compound se utiliza en el cultivo celular y el análisis. Se utiliza en el análisis celular y el cultivo celular por tipo de célula y técnica .
Ciencia e Ingeniería de Materiales
En la ciencia e ingeniería de materiales, el this compound se utiliza en la bioimpresión 3D y la impresión 3D. También se utiliza en el desarrollo de baterías, supercondensadores y pilas de combustible .
Fabricación Farmacéutica y Biofarmacéutica
El this compound se utiliza en la fabricación de productos farmacéuticos y biofarmacéuticos. Se utiliza en la fabricación de conjugados de fármacos con anticuerpos y en la biofarmacia 4.0 .
Biología de Proteínas
En biología de proteínas, el this compound se utiliza en ELISA y ensayos de actividad enzimática. También se utiliza en citometría de flujo .
Inhibición de la Infección por SARS-CoV-2
Un estudio ha demostrado que la β-lactoglobulina modificada con anhídrido 3-hidroxiftálico (3HP-β-LG), un componente similar al this compound, ha sido eficaz para inhibir la infección por SARS-CoV-2 . Aunque este estudio utilizó específicamente 3HP-β-LG, sugiere posibles aplicaciones del this compound en contextos de investigación similares.
Safety and Hazards
4-Hydroxyphthalic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be handled only in a well-ventilated area and all sources of ignition should be removed .
Direcciones Futuras
Transparent polyimides derived from 4-Hydroxyphthalic anhydride have been synthesized and characterized. These polyimides were found to be transparent with an ultraviolet-visible absorption cut-off wavelength below 375 nm. They exhibited tensile strengths of 42.0–83.8 MPa, tensile moduli of 2.5–4.7 GPa, and elongations at break of 2.1–5.4%. They also showed higher glass transition temperatures, lower water absorption, and lower temperature of 5% weight loss compared with poly (ether imide)s .
Mecanismo De Acción
Target of Action
It is known that anhydrides like 4-hydroxyphthalic anhydride can react with various biological molecules, potentially modifying their function .
Mode of Action
The mode of action of 4-Hydroxyphthalic anhydride involves its reactivity as an anhydride. Anhydrides are reactive molecules that can undergo nucleophilic attack, leading to the formation of carboxylic acids and other products . This reactivity allows 4-Hydroxyphthalic anhydride to interact with its targets, potentially modifying their structure and function .
Análisis Bioquímico
Biochemical Properties
4-Hydroxyphthalic anhydride can interact with various biomolecules. For instance, it has been shown to modify proteins, which can influence biochemical reactions
Cellular Effects
It’s known that it can modify proteins, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.
Molecular Mechanism
It’s known that it can modify proteins , which could potentially influence their function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-hydroxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348668 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27550-59-0 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties and applications of polymers synthesized from 4-Hydroxyphthalic anhydride?
A1: 4-Hydroxyphthalic anhydride serves as a crucial precursor for synthesizing aromatic ester-containing dianhydrides (EDAs) []. These EDAs are then used to create aromatic poly(amic ester acid)s, which can be further processed into polyesterimides.
- Properties: The resulting polyesterimides exhibit high glass transition temperatures (184-219°C), indicating good thermal stability. They also demonstrate excellent thermal stability, remaining stable up to 400°C with a 5% weight loss observed between 432-490°C [].
Q2: How is 4-Hydroxyphthalic anhydride characterized?
A2: Various analytical techniques are employed to characterize 4-Hydroxyphthalic anhydride and its derivatives:
- Elemental analysis: This confirms the elemental composition of the synthesized compounds [].
- Melting point: This provides information about the compound's purity and thermal behavior [].
- FTIR (Fourier-transform infrared spectroscopy): This technique identifies the functional groups present in the molecule based on their characteristic infrared absorption bands [].
- H-1-NMR (Proton nuclear magnetic resonance spectroscopy): This method provides detailed information about the hydrogen atoms' arrangement within the molecule, aiding in structure elucidation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)





